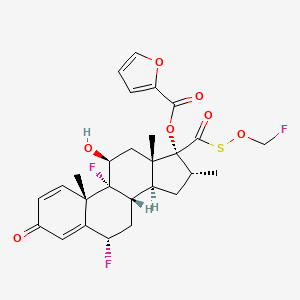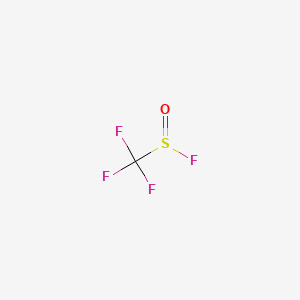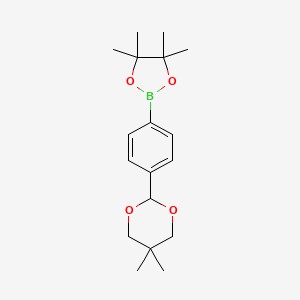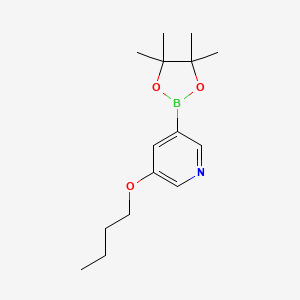
(2R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medicinal chemistry for their antiviral and anticancer properties. This compound is characterized by its unique purine base with a chlorine atom at the 6-position and an amino group at the 2-position, attached to a modified ribose sugar.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(2R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine
Attachment to Ribose Sugar: The purine base is then attached to a ribose sugar derivative. This step often involves the use of a glycosylation reaction, where the purine base is reacted with a protected ribose sugar in the presence of a Lewis acid catalyst.
Deprotection and Purification: The final step involves the removal of protecting groups from the ribose sugar, followed by purification of the compound using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “(2R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or ammonia (NH3).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary amine derivatives.
Substitution: Formation of substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, nucleoside analogs like this compound are used to study DNA and RNA synthesis. They can act as inhibitors of nucleic acid polymerases, providing insights into the mechanisms of replication and transcription.
Medicine
In medicine, nucleoside analogs are often used as antiviral and anticancer agents
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. Its unique properties make it a valuable candidate for drug discovery and development programs.
Mécanisme D'action
The mechanism of action of “(2R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of nucleic acid polymerases, leading to the termination of DNA or RNA synthesis. This inhibition can prevent the replication of viruses or the proliferation of cancer cells.
Molecular Targets and Pathways
Nucleic Acid Polymerases: The compound targets DNA and RNA polymerases, enzymes responsible for the synthesis of nucleic acids.
Replication and Transcription Pathways: By inhibiting polymerases, the compound disrupts the replication and transcription pathways, leading to the inhibition of viral replication or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: A nucleoside analog used to treat herpes simplex virus infections.
Zidovudine: A nucleoside analog used in the treatment of HIV/AIDS.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Uniqueness
The uniqueness of “(2R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” lies in its specific chemical structure, which provides distinct properties and potential applications compared to other nucleoside analogs. Its chlorine and amino substitutions on the purine base, along with the modified ribose sugar, contribute to its unique reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H12ClN5O4 |
|---|---|
Poids moléculaire |
301.69 g/mol |
Nom IUPAC |
(2R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5?,6?,9-/m1/s1 |
Clé InChI |
TXWHPSZYRUHEGT-VKJDSPIKSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3C(C([C@H](O3)CO)O)O)N=C(N=C2Cl)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(11R,17R)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione](/img/structure/B13407598.png)
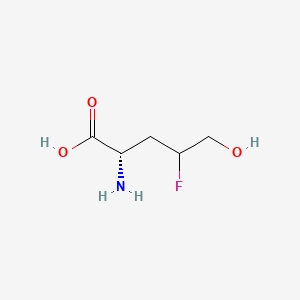
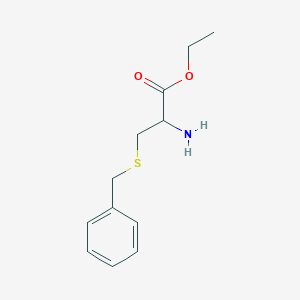
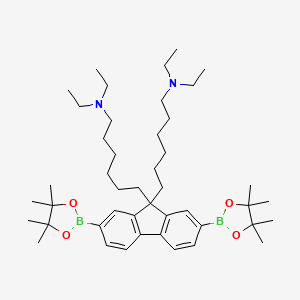
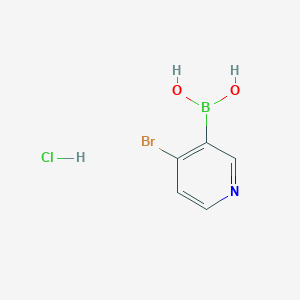
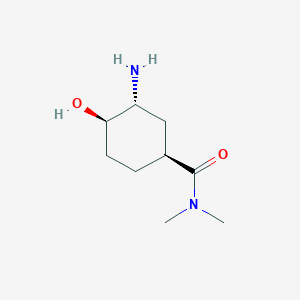
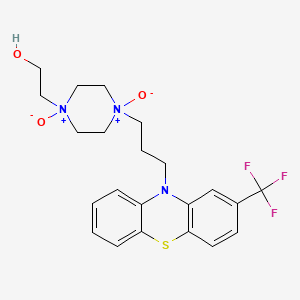
![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13407636.png)
![1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407650.png)
